molecular formula C19H30O2 B086544 Benzyl laurate CAS No. 140-25-0

Benzyl laurate

Cat. No. B086544
CAS RN: 140-25-0
M. Wt: 290.4 g/mol
InChI Key: QNRYOQRUGRVBRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl laurate involves chemical processes that have been refined over time to enhance efficiency and yield. A notable method includes the use of transesterification reactions catalyzed by enzymes such as Candida antarctica lipase B, as demonstrated in the efficient enzymatic synthesis of lauryl mono- and diesters from d-xylose and l-arabinose with vinyllaurate (Méline et al., 2018). This method showcases the potential of using biocatalysts for the synthesis of green surfactants from lignocellulosic biomass-derived pentoses.

Molecular Structure Analysis

The structural analysis of benzyl laurate is crucial for understanding its interactions and functionality in various applications. The molecular structure, characterized by techniques such as X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR), reveals the compound's arrangement and bonding, which are essential for its chemical behavior (Ruan et al., 2016).

Chemical Reactions and Properties

Benzyl laurate participates in various chemical reactions, demonstrating its reactivity and utility in different chemical processes. Its properties, such as reactivity with other substances and stability under various conditions, are pivotal for its applications in the chemical industry. Studies on its sorption behavior and interaction with other molecules provide insights into its potential uses in wastewater treatment and as a sorbent (Ruan et al., 2016).

Scientific Research Applications

  • Flotation of Rutile : Benzyl laurate was tested as a potential replacement for benzyl arsenic acid (BAA) in the rutile flotation circuit of a hard rock rutile mine. Various types of oxide collectors, including sodium laurate, were assessed for their effectiveness in rutile flotation. The study found that certain composite collectors containing compounds like styryl phosphonic acid and aliphatic alcohol (e.g., octanol) were effective in producing high-quality rutile rougher concentrate (Qi Liu & Yongjun Peng, 1999).

  • Chromogenic Substrate for Lipase Assay : Benzyl laurate derivatives, like Orange-I laurate, were synthesized and assessed as chromogenic substrates for the assay of lipase. These compounds were found to hydrolyze rapidly in the presence of lipase, making them potentially useful in selective assays for lipase activity in blood (S. Kamachi et al., 1983).

  • Bactericidal Activity in Soap Solutions : Studies on benzyl laurate in aqueous solutions of potassium laurate showed that its bactericidal activity was related to the concentration of benzyl laurate in the micelles. This research helped understand how the solubility and bactericidal activity of compounds like benzyl laurate in soap solutions could be utilized (H. Bean & H. Berry, 1953).

  • Sorption Behavior for Dye Removal : Benzyl laurate derivatives were studied for their sorption behavior in the removal of dyes like methyl orange from solutions. Modified Nickel chromium layered double hydroxides intercalated with benzyl laurate derivatives showed promising results as adsorbents for anionic dyes in wastewater treatment (X. Ruan et al., 2016).

  • Bone Cement Formulation : N,N,Dimethylamino 4-benzyl laurate (DML) was used as a novel activator in the curing of acrylic bone cements based on poly(methylmethacrylate). The cements showed similar water absorption characteristics to commercial cements and no toxic effects, indicating the potential use of benzyl laurate derivatives in medical applications (S. Deb et al., 1999).

  • Complexation Equilibria in Gas-Liquid Chromatography : Studies on complexation between a long-chain aliphatic ester like dodecyl laurate and solutes with π-electron systems, such as benzene derivatives, were conducted using gas-liquid chromatography. This research provides insights into the interactions and thermodynamics of complexation reactions involving benzyl laurate derivatives (L. Mathiasson & R. Jönsson, 1974).

Safety And Hazards

Benzyl Laurate is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

benzyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYOQRUGRVBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059692
Record name Dodecanoic acid, phenylmethyl ester
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl laurate

CAS RN

140-25-0
Record name Benzyl laurate
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Record name Benzyl laurate
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Record name Benzyl laurate
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Record name Dodecanoic acid, phenylmethyl ester
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Record name Dodecanoic acid, phenylmethyl ester
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Record name Benzyl laurate
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Record name BENZYL LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HA Shonle, PQ Row - Journal of the American Chemical Society, 1921 - ACS Publications
… Benzyl laurate.—The lauric acid used was prepared from the fatty acids of coconut oil and had a melting point of 43.3.1 Benzyl laurate boils at 209-211 (12 mm.), melts at 8.5, has d|g0.…
Number of citations: 17 pubs.acs.org
ML Fein, CH Fisher - The Journal of Organic Chemistry, 1950 - ACS Publications
… For pur-poses of comparison, the boiling points of n-butyl, tetrahydrofurfuryl, and benzyl laurate were determined (Fig. 2). Comparison of the boiling points of the n-butyl, …
Number of citations: 20 pubs.acs.org
MS Shintre, RS Ghadge, SB Sawant - Biochemical Engineering Journal, 2002 - Elsevier
… The mass transfer limitations for the Lipolase 100 L catalyzed synthesis of benzyl laurate, are overcome at 33.3 rps and increase in the speed of agitation beyond this does not increase …
Number of citations: 39 www.sciencedirect.com
R Huang, Y Long, K Feng, Q Pan… - Journal of Vinyl and …, 2021 - Wiley Online Library
… The results show that benzyl laurate with suitable hydrocarbon chain length and benzyl oleate with a carbon-carbon double bond have comparatively improved performance compared …
S Deb, LD Silvio, B Vazquez… - Journal of Biomedical …, 1999 - Wiley Online Library
… Abstract: A novel activator, N,N,Dimethylamino 4-benzyl laurate (DML) was used in the curing of acrylic bone cements, based on poly(methylmethacrylate). The water absorption …
Number of citations: 24 onlinelibrary.wiley.com
ME Zinovieva, KL Shnaider, VS Gamayurova… - … Homepage: https://c …, 2021 - butlerov.com
… This study shows the possibility of synthesis of benzyl capronate and benzyl laurate using … benzyl capronate and benzyl laurate with a yield of more than 85% have been established. …
Number of citations: 0 butlerov.com
G Lewis, J Xu, S Deb, BV Lasa… - Journal of Biomedical …, 2007 - Wiley Online Library
… Thus, various workers have assessed a number of alternative activators, with two examples being N,N-dimethylamino-4-benzyl laurate (DMAL) and N,N-dimethylamino-4-benzyl oleate (…
Number of citations: 9 onlinelibrary.wiley.com
Y Cao, Z Wu, T Wang, Y Xiao, Q Huo, Y Liu - Dalton transactions, 2016 - pubs.rsc.org
… 4 shows the time course of benzyl laurate formation catalyzed by immobilized or free BSL2 in dry isooctane at 30 C. The experimental data reveals that the enzymatic activity of …
Number of citations: 136 pubs.rsc.org
M Goto, C Hatanaka, M Goto - Biochemical engineering journal, 2005 - Elsevier
… Benzyl laurate as a product from this reaction was analyzed using a gas chromatograph (… Lipase activity was defined as the initial formation rate of the benzyl laurate as the product …
Number of citations: 42 www.sciencedirect.com
J Ma, H Jiang, H Gong - Organic preparations and procedures …, 2005 - Taylor & Francis
… reusability without loss of catalytic activity in the many esterification reactions (entries 4, 5, 11-16 in Table 3), it gradually lost activity in synthesis of cyclohexyl laurate and benzyl laurate …
Number of citations: 6 www.tandfonline.com

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